molecular formula C10H12FNO2 B2854143 Ethyl 4-(aminomethyl)-3-fluorobenzoate CAS No. 2114192-08-2

Ethyl 4-(aminomethyl)-3-fluorobenzoate

Cat. No.: B2854143
CAS No.: 2114192-08-2
M. Wt: 197.209
InChI Key: CVYVFXUQYBFICV-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-3-fluorobenzoate (C10H12FNO2) is a fluorinated aromatic ester featuring an aminomethyl (-CH2NH2) substituent at the para position and a fluorine atom at the meta position relative to the ester group. Its synthesis typically involves bromination of methyl 3-fluoro-4-methylbenzoate followed by azide substitution and subsequent reduction to the amine, as outlined in . Key spectral data include distinct NMR signals for the aminomethyl group (δ ~3.8 ppm for -CH2NH2) and the ester carbonyl (δ ~168 ppm in <sup>13</sup>C NMR) .

Properties

IUPAC Name

ethyl 4-(aminomethyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVFXUQYBFICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

  • Ethyl 4-Amino-3-Fluorobenzoate (CAS 73792-12-8): Structure: Differs by replacing the aminomethyl group with a primary amine (-NH2) at the para position. Its similarity score to Ethyl 4-(aminomethyl)-3-fluorobenzoate is 0.97 . Applications: Used in fluorescent probes due to its planar amine structure .
  • Ethyl 3-Fluoro-4-Nitrobenzoate: Structure: Substitutes the aminomethyl group with a nitro (-NO2) group. Properties: The electron-withdrawing nitro group significantly lowers the electron density of the ring, reducing reactivity in electrophilic substitution reactions. This compound is more lipophilic (logP ~2.1) compared to the aminomethyl derivative (logP ~1.4) .

Ester Group Modifications

  • Mthis compound (CAS 185629-32-7): Structure: Replaces the ethyl ester with a methyl ester. Properties: The shorter alkyl chain increases polarity, leading to higher solubility in aqueous media (e.g., ~25 mg/mL in water vs. ~15 mg/mL for the ethyl ester). However, it is less stable under acidic hydrolysis conditions .
  • Ethyl 4-(Difluoromethyl)-3-Fluorobenzoate (CAS 87620-69-7): Structure: Substitutes the aminomethyl group with a difluoromethyl (-CF2H) group. Properties: The electronegative CF2H group enhances metabolic stability but reduces hydrogen-bonding capacity, impacting interactions with biological targets like HDACs .

Functional Group Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (NMR)
This compound C10H12FNO2 197.21 120–123* δ 3.8 ppm (-CH2NH2), δ 168 ppm (C=O)
Ethyl 4-amino-3-fluorobenzoate C9H10FNO2 183.18 95–98 δ 6.5 ppm (aromatic H), δ 165 ppm (C=O)
Mthis compound C9H10FNO2 183.18 110–113 δ 3.7 ppm (-CH2NH2), δ 170 ppm (C=O)
Ethyl 4-(difluoromethyl)-3-fluorobenzoate C10H9F3O2 218.18 56–59 δ 6.1 ppm (CF2H), δ 164 ppm (C=O)

*Estimated based on analogous compounds in .

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